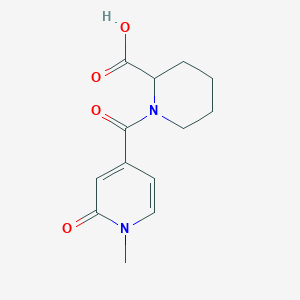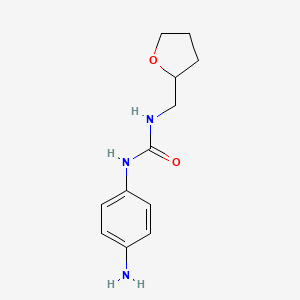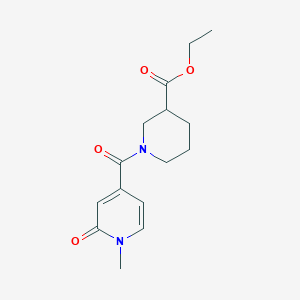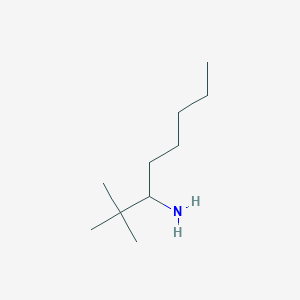![molecular formula C12H13NO3 B1517918 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid CAS No. 1155169-16-6](/img/structure/B1517918.png)
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid
Descripción general
Descripción
“4-[Cyclopropyl(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS number 1155169-16-6 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling is a commonly used method for carbon–carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis
The molecular weight of “this compound” is 219.24 . The IUPAC name for this compound is 4-{[(cyclopropylmethyl)amino]carbonyl}benzoic acid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid and its derivatives are involved in various chemical synthesis processes, showcasing their utility in the creation of complex molecules. For instance, a method was developed for the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process, highlighting the role of similar structures in organic synthesis (Liu et al., 2011). Furthermore, the compound has been used in the construction of zinc(II) coordination polymers, demonstrating its versatility in forming complex molecular architectures with potential applications in materials science (Zheng et al., 2021).
Catalysis and Chemical Reactions
The compound and related structures have been investigated for their roles in catalytic processes and chemical reactions. For example, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids have been achieved, indicating the potential of such compounds in facilitating C-H activation and C-C coupling sequences, which are fundamental reactions in organic chemistry (Giri et al., 2007).
Environmental and Analytical Applications
Compounds with similar structures have been explored for environmental and analytical applications. A study on the innovative uses of carbamoyl benzoic acids in the coagulation-flocculation processes of wastewater highlighted the potential of such compounds in environmental remediation, particularly in the removal of hazardous heavy metals from wastewater (Martinez-Quiroz et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds, which can affect the stability and efficacy of the compound .
Propiedades
IUPAC Name |
4-[cyclopropyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(10-6-7-10)11(14)8-2-4-9(5-3-8)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCVLRPEZYZBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)


![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)


![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)
